CID 156592292

Description

CID 156592292, identified as oscillatoxin E, is a marine-derived natural product belonging to the oscillatoxin family. These compounds are secondary metabolites produced by cyanobacteria, with structural features characterized by polyketide backbones and cyclic ether moieties . Oscillatoxin E was isolated and characterized using advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and vacuum distillation, which confirmed its molecular structure and purity . Its molecular formula and stereochemical configuration contribute to its biological activity, though specific pharmacological data remain under investigation.

Properties

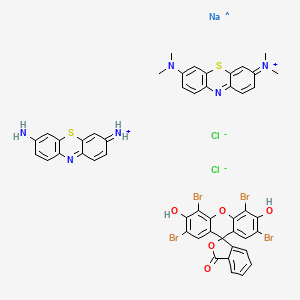

Molecular Formula |

C48H36Br4Cl2N6NaO5S2 |

|---|---|

Molecular Weight |

1254.5 g/mol |

InChI |

InChI=1S/C20H8Br4O5.C16H18N3S.C12H9N3S.2ClH.Na/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20;1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9;;;/h1-6,25-26H;5-10H,1-4H3;1-6,13H,14H2;2*1H;/q;+1;;;;/p-1 |

InChI Key |

UFNSVUPGOMJACZ-UHFFFAOYSA-M |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Br)O)Br)Br)O)Br.C1=CC2=C(C=C1N)SC3=CC(=[NH2+])C=CC3=N2.[Na].[Cl-].[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 156592292 involves specific synthetic routes and reaction conditions. One common method includes reacting 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent, followed by quenching the reaction solution in an aqueous solution to obtain an intermediate . This intermediate is then subjected to further reactions to yield the final compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps of purification and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

CID 156592292 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels.

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

CID 156592292 has a wide range of scientific research applications, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of CID 156592292 involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

| Parameter | Oscillatoxin E (CID 156592292) | Oscillatoxin D (CID 101283546) | 30-Methyl-Oscillatoxin D (CID 185389) | Oscillatoxin F (CID 156582092) |

|---|---|---|---|---|

| Molecular Formula | Not explicitly stated* | Not explicitly stated* | CₙH₂ₘOₓ (methyl derivative) | Not explicitly stated* |

| Substituents | Hydroxyl group(s) | Base structure | Methyl group at C-30 | Varied functional groups |

| Molecular Weight | ~800–1000 Da (estimated) | ~780–950 Da (estimated) | ~800–1020 Da (estimated) | ~800–1000 Da (estimated) |

| LogP (Predicted) | Moderate hydrophobicity | Lower hydrophobicity | Higher hydrophobicity | Moderate hydrophobicity |

| Biological Role | Cytotoxic activity (presumed) | Cytotoxic, anti-inflammatory | Enhanced membrane permeability | Uncharacterized |

Key Findings:

Structural Differences: Oscillatoxin E and F differ from oscillatoxin D by the addition of hydroxyl or methyl groups, which influence their solubility and interaction with biological targets. Oscillatoxin E’s hydroxyl groups may increase hydrogen-bonding capacity, affecting its binding affinity to enzymes or receptors compared to oscillatoxin D .

Analytical Characterization: Oscillatoxin E was isolated using vacuum distillation and quantified via GC-MS, achieving >95% purity in enriched fractions . Similar methods are likely applied to other oscillatoxins, though minor structural variations could alter retention times in chromatographic analyses.

Functional Implications: Oscillatoxin D has demonstrated cytotoxicity in cancer cell lines, while 30-methyl-oscillatoxin D shows improved bioavailability due to its methyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.